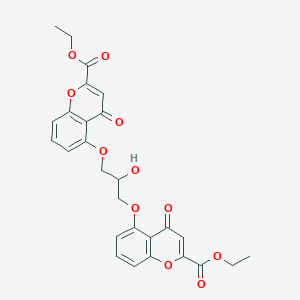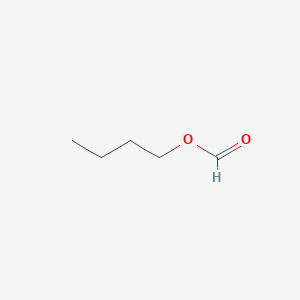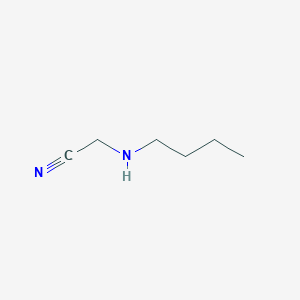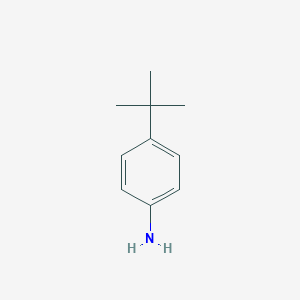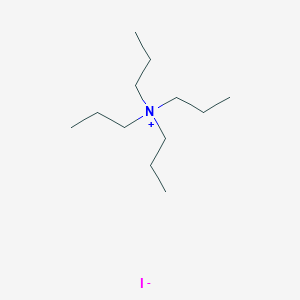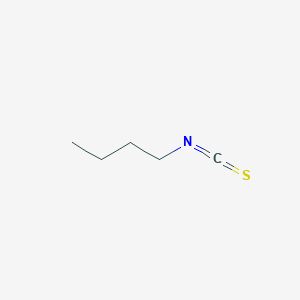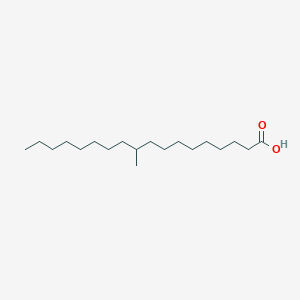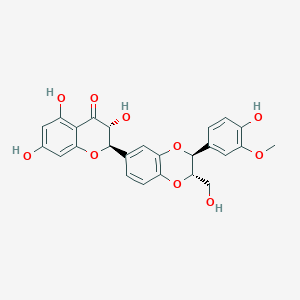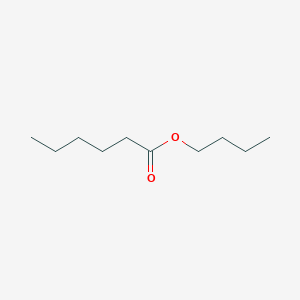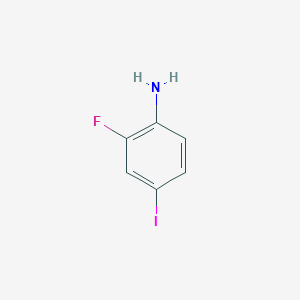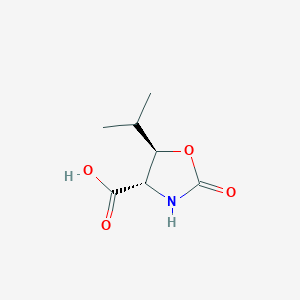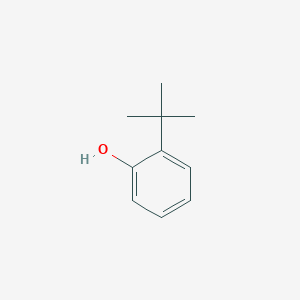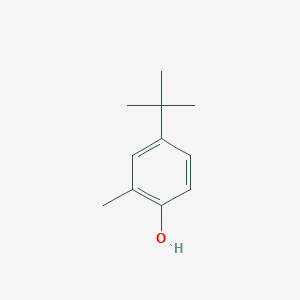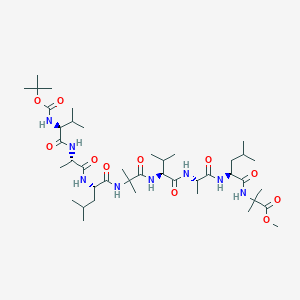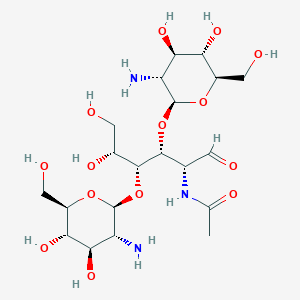
Glcn-glcn-glcnac (chito)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glcn-glcn-glcnac, commonly known as chitosan or chito, is a naturally occurring polymer derived from chitin, a biopolymer found in the exoskeletons of crustaceans and insects. Chitosan has gained increasing attention as a versatile biomaterial with various applications in biomedical, pharmaceutical, and environmental fields.
作用機序
Chitosan exerts its biological effects through various mechanisms, including the disruption of microbial cell membranes, induction of apoptosis in cancer cells, and modulation of the immune system. Chitosan can also interact with various biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function.
生化学的および生理学的効果
Chitosan has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, reduction of cholesterol levels, and improvement of insulin sensitivity. Chitosan has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against various diseases such as cardiovascular disease and diabetes.
実験室実験の利点と制限
Chitosan has several advantages for lab experiments, including its biocompatibility, biodegradability, and low toxicity. Chitosan can also be easily modified to tailor its properties for specific applications. However, chitosan can be challenging to handle due to its high viscosity and poor solubility in water. Chitosan can also exhibit batch-to-batch variability, which can affect its reproducibility.
将来の方向性
There are several future directions for chitosan research, including the development of new synthesis methods, the exploration of new applications in the biomedical and environmental fields, and the optimization of its properties for specific applications. Some potential areas of research include the use of chitosan in drug delivery systems for cancer therapy, the development of chitosan-based sensors for environmental monitoring, and the use of chitosan in tissue engineering for organ regeneration.
Conclusion:
In conclusion, chitosan is a versatile biomaterial with various applications in the biomedical, pharmaceutical, and environmental fields. Chitosan has been extensively studied for its antimicrobial, antifungal, and antitumor properties, as well as its potential use in drug delivery, wound healing, and tissue engineering. Chitosan exerts its biological effects through various mechanisms, and has been shown to have various biochemical and physiological effects. While chitosan has several advantages for lab experiments, it also has some limitations that need to be addressed. There are several future directions for chitosan research, and its potential applications are vast and promising.
合成法
Chitosan is synthesized by deacetylating chitin, which involves the removal of acetyl groups from the chitin molecule. The deacetylation process can be achieved through various methods, including chemical, enzymatic, and biological methods. Chemical methods involve the use of harsh chemicals such as sodium hydroxide and hydrogen peroxide, which can lead to the production of toxic by-products. Enzymatic methods involve the use of enzymes such as chitinase and protease, which can be expensive and time-consuming. Biological methods involve the use of microorganisms such as bacteria and fungi, which can be a sustainable and eco-friendly approach.
科学的研究の応用
Chitosan has been extensively studied for its various applications in the biomedical and pharmaceutical fields. Chitosan has been shown to have antimicrobial, antifungal, and antitumor properties. It has also been used as a drug delivery system, wound dressing, and tissue engineering scaffold. Chitosan has been shown to enhance the bioavailability and efficacy of drugs, improve wound healing, and promote tissue regeneration. Chitosan has also been studied for its potential use in environmental applications such as water treatment and soil remediation.
特性
CAS番号 |
138430-54-3 |
|---|---|
製品名 |
Glcn-glcn-glcnac (chito) |
分子式 |
C20H37N3O14 |
分子量 |
543.5 g/mol |
IUPAC名 |
N-[(2R,3R,4R,5R)-3,4-bis[[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5,6-dihydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C20H37N3O14/c1-6(28)23-7(2-24)17(36-19-11(21)15(32)13(30)9(4-26)34-19)18(8(29)3-25)37-20-12(22)16(33)14(31)10(5-27)35-20/h2,7-20,25-27,29-33H,3-5,21-22H2,1H3,(H,23,28)/t7-,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20-/m0/s1 |
InChIキー |
VLYLDPWAIOGXBJ-WYEVLCNTSA-N |
異性体SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)N)OC2C(C(C(C(O2)CO)O)O)N |
正規SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)N)OC2C(C(C(C(O2)CO)O)O)N |
同義語 |
2-amino-2-deoxyglucopyranosyl-1-4-2-amino-2-deoxyglucopyranosyl-(1-4)-2-acetamido-2-deoxyglucopyranoside GlcN-GlcN-GlcNAc (chito) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



